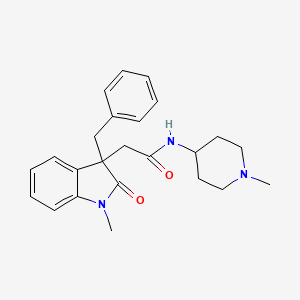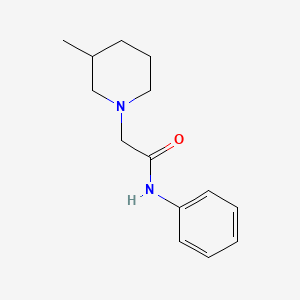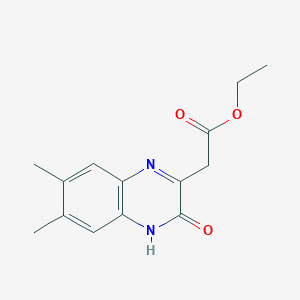![molecular formula C13H13N3O3 B5360569 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, also known as MPMP, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and phosphodiesterase (PDE). This compound has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been reported to induce apoptosis and inhibit angiogenesis. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has shown promising results in various biochemical and physiological studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid research. One potential direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, the development of more potent and selective derivatives of this compound could lead to new therapeutic agents.
In conclusion, this compound is a pyrimidine derivative that has shown promising results in various scientific research applications. Its synthesis method has been reported using different methods, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for this compound research, and further studies could lead to new therapeutic agents in various fields.
Synthesis Methods
The synthesis of 2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has been reported using different methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been reported to reduce the production of inflammatory cytokines and reactive oxygen species. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
2-(4-methoxyanilino)-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-11(12(17)18)16-13(14-8)15-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZDHSJTURJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)

![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)